molecular formula C9H8O4 B093102 Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid CAS No. 15872-28-3

Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid

Cat. No.: B093102
CAS No.: 15872-28-3
M. Wt: 180.16 g/mol
InChI Key: NRIMHVFWRMABGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is characterized by its unique bicyclic structure, which consists of two fused rings, making it an interesting subject of study in organic chemistry.

Mechanism of Action

Target of Action

Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid, also known as 2,5-Norbornadiene-2,3-dicarboxylic acid, is an intermediate in the synthesis of prostaglandins . Prostaglandins are a group of physiologically active lipid compounds that play crucial roles in inflammation and other physiological functions.

Mode of Action

Given its role as an intermediate in prostaglandin synthesis , it likely interacts with enzymes involved in this pathway, contributing to the production of these important bioactive lipids.

Biochemical Pathways

As an intermediate in prostaglandin synthesis , this compound is part of the arachidonic acid metabolic pathway. Prostaglandins produced through this pathway have various roles, including mediating inflammatory responses, regulating blood flow, and influencing platelet aggregation.

Result of Action

The primary result of the action of this compound is the production of prostaglandins . These molecules have a wide range of effects at the cellular level, including promoting inflammation, vasodilation, and the aggregation of platelets.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid can be synthesized through various methods. One common synthetic route involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by hydrolysis of the resulting adduct . The reaction conditions typically include heating the reactants to facilitate the cycloaddition reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors to ensure efficient and consistent production. The hydrolysis step can be optimized using acid or base catalysis to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding dicarboxylic acids or anhydrides.

    Reduction: Reduction reactions can convert the double bonds in the bicyclic structure to single bonds, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.

Major Products

The major products formed from these reactions include:

    Oxidation: Dicarboxylic acids and anhydrides.

    Reduction: Reduced derivatives with single bonds.

    Substitution: Substituted bicyclic compounds with different functional groups.

Scientific Research Applications

Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-2-ene: Another bicyclic compound with a similar structure but different functional groups.

    5-Vinyl-2-norbornene: A derivative with a vinyl group, used in polymer chemistry.

    Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: An anhydride form of the compound with distinct reactivity.

Uniqueness

Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid is unique due to its specific dicarboxylic acid functional groups, which impart distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various chemical syntheses and applications.

Properties

IUPAC Name

bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h1-2,4-5H,3H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIMHVFWRMABGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(=C2C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70935971
Record name Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70935971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15872-28-3
Record name Bicyclo(2.2.1)-2,5-heptadiene-2,3-dicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015872283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-dicarboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56534
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70935971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid
Reactant of Route 2
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid
Reactant of Route 3
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid
Reactant of Route 4
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid
Reactant of Route 5
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid
Reactant of Route 6
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid
Customer
Q & A

Q1: What is the significance of 2,5-Norbornadiene-2,3-dicarboxylic acid in materials science?

A: 2,5-Norbornadiene-2,3-dicarboxylic acid is a key building block for synthesizing polymers with unique photoresponsive properties. [, , , , , ] This molecule contains a norbornadiene (NBD) group, known for its ability to undergo reversible isomerization to quadricyclane (QC) upon exposure to light. This transformation allows for the storage and release of energy, making these polymers interesting for applications like solar energy storage.

Q2: How is 2,5-Norbornadiene-2,3-dicarboxylic acid incorporated into polymers?

A: The dicarboxylic acid functionality of 2,5-Norbornadiene-2,3-dicarboxylic acid enables its use in polymerization reactions. It can react with bis(epoxide)s through a polyaddition reaction to form polyesters containing NBD residues in the main chain. [, , ] This approach allows for the creation of various polymers by selecting different bis(epoxide)s.

Q3: Can the photochemical properties of 2,5-Norbornadiene-2,3-dicarboxylic acid be enhanced when incorporated into polymers?

A: Yes, studies show that incorporating 2,5-Norbornadiene-2,3-dicarboxylic acid into polymers can significantly enhance its photoreactivity. For example, the NBD residues in a specific polymer exhibited 50 times higher photoreactivity than NBD in the film state and 60 times higher than in a tetrahydrofuran solution. [] This enhancement is attributed to the polymer matrix influencing the NBD group's environment and facilitating efficient energy transfer.

Q4: What strategies are used to further improve the photoresponsiveness of polymers containing 2,5-Norbornadiene-2,3-dicarboxylic acid?

A: Researchers have explored different strategies to further boost photoresponsiveness. One approach involves introducing photosensitizers like benzophenone groups into the polymer structure. [, ] These groups absorb light energy and transfer it to the NBD units, thereby increasing the efficiency of the NBD-to-QC conversion. Another strategy focuses on incorporating donor-acceptor NBD (D-A NBD) units. These units, created by adding electron-donating or electron-withdrawing groups to the NBD structure, exhibit enhanced light absorption and isomerization rates. [, , , ]

Q5: How is the energy storage capacity of polymers containing 2,5-Norbornadiene-2,3-dicarboxylic acid evaluated?

A: Differential scanning calorimetry (DSC) is a common technique to determine the energy storage capacity of these polymers. [, ] By analyzing the heat released during the reverse isomerization of QC back to NBD, researchers can quantify the stored energy. Studies indicate that the stored energy in the quadricyclane groups of these polymers can reach around 45–55 kJ/mol. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.